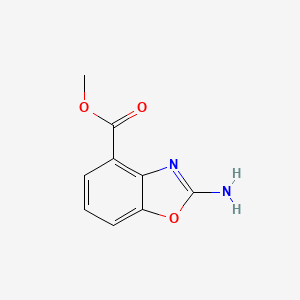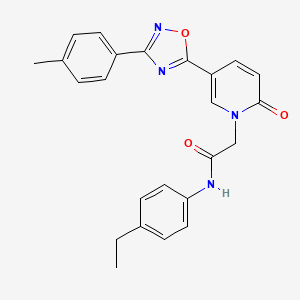
methyl 2-amino-1,3-benzoxazole-4-carboxylate
描述
methyl 2-amino-1,3-benzoxazole-4-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry, pharmaceuticals, and industrial applications due to its diverse biological activities and potential for functionalization.
作用机制
Target of Action
Methyl 2-aminobenzoxazole-4-carboxylate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to interact with various biological targets such as 5-ht3 receptors , melatonin receptors , and Rho-kinase . These targets play crucial roles in various physiological processes, including neurotransmission, circadian rhythm regulation, and cellular signaling.
Mode of Action
For instance, they can act as antagonists, inhibiting the activity of their target proteins . The specific interaction of Methyl 2-aminobenzoxazole-4-carboxylate with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
These could include pathways related to neurotransmission, inflammation, and cellular proliferation . The downstream effects of these interactions could potentially lead to various therapeutic outcomes, such as antimicrobial, anti-inflammatory, and anticancer effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interactions with its biological targets and the subsequent alterations in cellular processes.
Action Environment
The action, efficacy, and stability of Methyl 2-aminobenzoxazole-4-carboxylate could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature
准备方法
Synthetic Routes and Reaction Conditions
methyl 2-amino-1,3-benzoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with an appropriate carboxylate ester under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of methyl 2-aminobenzoxazole-4-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are frequently used. For example, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with high yields .
化学反应分析
Types of Reactions
methyl 2-amino-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Various electrophiles in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzoxazole derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring.
科学研究应用
methyl 2-amino-1,3-benzoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
methyl 2-amino-1,3-benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives:
2-Aminobenzoxazole: Similar in structure but lacks the carboxylate group, which can affect its reactivity and biological activity.
Methyl 2-aminobenzoxazole-5-carboxylate: Differing only in the position of the carboxylate group, this compound may exhibit different chemical and biological properties.
属性
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWPIRBUDTROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2848649.png)
![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

![N-butyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2848660.png)

![1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2848664.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)
![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
